N-(3-Bromo-2-oxopropyl)acetamide

Description

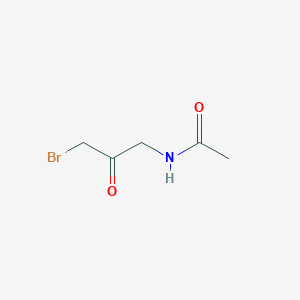

N-(3-Bromo-2-oxopropyl)acetamide is an acetamide derivative characterized by a brominated oxopropyl chain attached to the nitrogen atom of the acetamide backbone. Such compounds are often intermediates in pharmaceutical synthesis or studied for their crystallographic and pharmacological properties .

Properties

CAS No. |

65462-70-6 |

|---|---|

Molecular Formula |

C5H8BrNO2 |

Molecular Weight |

194.03 g/mol |

IUPAC Name |

N-(3-bromo-2-oxopropyl)acetamide |

InChI |

InChI=1S/C5H8BrNO2/c1-4(8)7-3-5(9)2-6/h2-3H2,1H3,(H,7,8) |

InChI Key |

BQNHRZRTHRQMSN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCC(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-Bromo-2-oxopropyl)acetamide can be synthesized through the bromination of N-(2-oxopropyl)acetamide. The reaction typically involves the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-2-oxopropyl)acetamide undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by various nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as ethanol or water.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an N-substituted acetamide, while hydrolysis would produce acetic acid and a corresponding amine .

Scientific Research Applications

N-(3-Bromo-2-oxopropyl)acetamide has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of N-(3-Bromo-2-oxopropyl)acetamide involves its interaction with specific molecular targets. For instance, it can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. This modification can lead to changes in the function and activity of these biomolecules, which is the basis for its potential therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Acetamides

Substituent Effects on Physical and Crystallographic Properties

Substituents on the acetamide backbone significantly influence molecular geometry and crystal packing. For example:

- N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide (from ) exhibits a monoclinic crystal system with one molecule per asymmetric unit. Meta-substitution with chlorine (a weaker electron-withdrawing group compared to bromine) results in distinct lattice constants (e.g., a = 12.7 Å, b = 5.9 Å, c = 14.2 Å).

- In contrast, N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide () has two molecules per asymmetric unit due to steric effects from methyl groups.

Table 1: Crystallographic Comparison of Acetamide Derivatives

Antimicrobial and Antifungal Activity

- Compound 47 (): Features a benzo[d]thiazole sulfonyl group and exhibits potent activity against gram-positive bacteria (MIC = 2 µg/mL).

- Compound 49 (): Shows antifungal activity against Candida albicans (MIC = 4 µg/mL).

Anticancer Activity

- Compound 38 (): A quinazoline sulfonyl derivative with IC₅₀ = 1.2 µM against MCF-7 breast cancer cells.

- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-pyridazin-1-yl]-acetamide (): Acts as a specific FPR2 agonist, inducing calcium mobilization in neutrophils (EC₅₀ = 50 nM).

Key Insight : Bromine’s position (e.g., para in FPR2 agonists vs. meta in the target compound) may dictate target specificity. The oxopropyl chain could confer metabolic stability compared to aryl groups.

Structural Complexity and Functional Group Diversity

- Benzothiazole acetamides (): Trifluoromethyl and methoxy groups enhance metabolic stability. For example, N-(6-trifluoromethylbenzothiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide shows prolonged half-life in vitro.

- Spermine-linked acetamides (): Complex polyamine chains improve DNA-binding capacity, as seen in compound F14512 , a topoisomerase inhibitor.

Comparison : The bromo-oxopropyl group in this compound offers a balance between simplicity and functionality, avoiding the metabolic liabilities of polyamine chains while retaining halogen-mediated reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.